
2-((6-Methylpyridin-3-yl)oxy)ethanol
Overview
Description
2-((6-Methylpyridin-3-yl)oxy)ethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-3-yl)oxy)ethanol can be achieved through several methods. One common approach involves the reaction of 6-methyl-3-pyridinol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 6-methyl-3-pyridinol in a suitable solvent, such as ethanol or methanol.
- Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.
- Slowly add ethylene oxide to the reaction mixture while maintaining a controlled temperature (usually around 0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid, and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher product purity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-3-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: The major product is 2-((6-Methylpyridin-3-yl)oxy)acetaldehyde.
Reduction: The major product is 2-((6-Methylpiperidin-3-yl)oxy)ethanol.
Substitution: The major products depend on the substituent introduced, such as 2-((6-Methylpyridin-3-yl)oxy)ethyl chloride.
Scientific Research Applications
2-((6-Methylpyridin-3-yl)oxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-3-yl)oxy)ethanol depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and the ethoxy group allows for interactions with various molecular pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-((6-Methylpyridin-2-yl)oxy)ethanol: Similar structure but with the ethoxy group at the 2-position.
2-((6-Methylpyridin-4-yl)oxy)ethanol: Similar structure but with the ethoxy group at the 4-position.
2-((6-Methylpyridin-3-yl)oxy)propane: Similar structure but with a propane group instead of an ethylene group.
Uniqueness
2-((6-Methylpyridin-3-yl)oxy)ethanol is unique due to the specific positioning of the methyl and ethoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-2-3-8(6-9-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVJRIIHWLXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


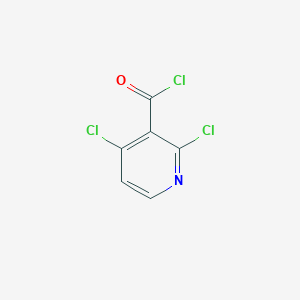
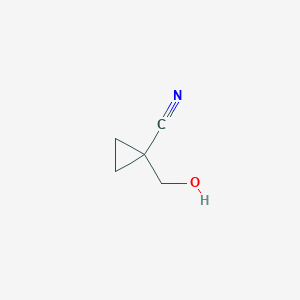

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)
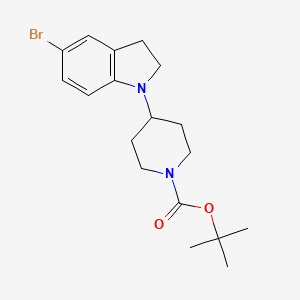
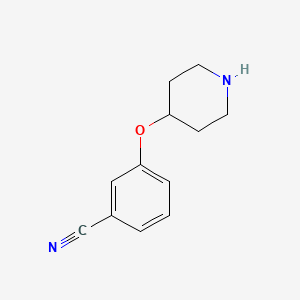
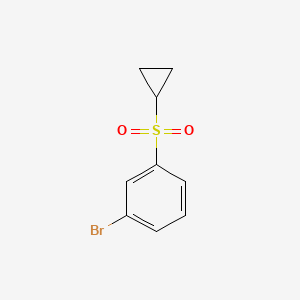


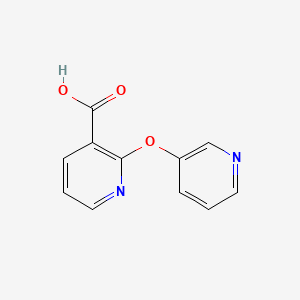
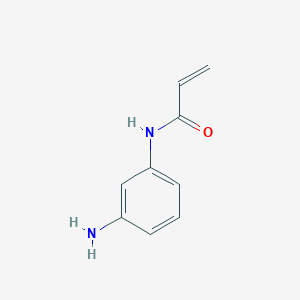
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
